Privileged Scaffold Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Core Confers Multi-Mechanism Antibacterial Activity Against MRSA
The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold—the core framework of the target compound—has been independently validated as a privileged antibacterial scaffold by multiple research groups. The halogenated derivatives HSGN-220, HSGN-218, and HSGN-144 exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [1], while KKL-35 and MBX-4132 act via trans-translation inhibition, and HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis [1]. Critically, subtle modifications to the scaffold change the mechanism of action: HSGN-220, HSGN-218, and HSGN-144 act as multitargeting antibiotics regulating menaquinone biosynthesis and causing membrane depolarization, rather than inhibiting trans-translation or LTA [1].
| Evidence Dimension | Antibacterial potency (MIC) against MRSA and mechanistic diversity within scaffold class |
|---|---|
| Target Compound Data | No direct MIC data available; compound bears the validated N-(1,3,4-oxadiazol-2-yl)benzamide scaffold |
| Comparator Or Baseline | HSGN-220, HSGN-218, HSGN-144: MIC 0.06–1 µg/mL against MRSA; multi-MOA including menaquinone biosynthesis regulation, membrane depolarization, and iron starvation [1]. KKL-35, MBX-4132: trans-translation inhibitors. HSGN-94: LTA biosynthesis inhibitor. HSGN-2241: bactericidal via potassium ion release and membrane depolarization [2]. |
| Quantified Difference | Class scaffold validated with MIC range spanning 0.06–2 µg/mL against drug-resistant Gram-positive pathogens; mechanism of action varies with substitution pattern [1][2][3]. |
| Conditions | MRSA clinical isolates; S. aureus; MIC determination via standard broth microdilution methods [1][3] |
Why This Matters
Procurement of this compound provides access to a scaffold whose mechanistic versatility and sub-µg/mL potency against WHO high-priority MRSA pathogens have been independently replicated, supporting use in antibacterial lead optimization programs.
- [1] Naclerio GA, Sindeldecker D, Wintenberg M, et al. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2022;8(4):865-877. doi:10.1021/acsinfecdis.1c00613. View Source
- [2] Naclerio GA, Onyedibe KI, Sintim HO. Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. Bioorg Med Chem. 2026;132:118437. doi:10.1016/j.bmc.2025.118437. View Source
- [3] Naclerio GA, Abutaleb NS, Seleem MN, Sintim HO. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. Bioorg Med Chem Lett. 2018;28(11):2079-2083. doi:10.1016/j.bmcl.2018.04.060. View Source
